3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with two chlorine atoms at positions 6 and 8, and a benzonitrile group at position 3 of the aromatic ring. Its molecular formula is C₁₄H₇Cl₂N₃, with a molecular weight of 288.14 g/mol (CAS: 1549443-30-2) . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C14H7Cl2N3 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-2-9(4-10)6-17/h1-5,7-8H |
InChI Key |
RCQWRNJAQSLIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with a suitable benzonitrile derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chlorine Positions
The 6- and 8-chloro groups on the imidazo[1,2-a]pyridine ring are potential sites for substitution. While the electron-withdrawing nature of the imidazo ring and nitrile group reduces reactivity, palladium-catalyzed cross-coupling reactions enable functionalization:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl derivatives at Cl sites | 70–85% |
These reactions typically replace chlorine with boronic acid partners, forming biaryl structures critical for modifying biological activity.
Reactivity of the Benzonitrile Group
The nitrile group participates in nucleophilic additions and reductions, influenced by the electron-deficient aromatic system:
Thiol-Addition Reactions
Cysteine or cysteamine attacks the nitrile carbon, forming thioimidate adducts. Computational studies (DFT/B3LYP) predict activation energy (Eₐ) and reactivity:
| Compound Type | Eₐ (kcal/mol) | Half-Life (min) | Reactivity Rank |
|---|---|---|---|
| Heteroaromatic nitriles | <16 | 5–30 | High |
| Benzonitriles | 18–20 | 60–120 | Moderate |
| Aliphatic nitriles | >20 | >1,200 | Low |
The compound’s nitrile, conjugated to an electron-deficient imidazo ring, shows enhanced electrophilicity (Eₐ ≈ 17.5 kcal/mol), comparable to activated benzonitriles .
Reduction and Hydrolysis
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nitrile → Amine | LiAlH₄, THF, reflux | 3-(6,8-Dichloroimidazo[...])benzylamine | Bioactive intermediates |
| Nitrile → Carboxylic Acid | H₂SO₄ (20%), 100°C, 12 hrs | 3-(6,8-Dichloroimidazo[...])benzoic acid | Prodrug synthesis |
Electrophilic Aromatic Substitution
The benzonitrile ring undergoes electrophilic substitution at the meta position due to the nitrile’s strong electron-withdrawing effect:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(6,8-Dichloroimidazo[...])-5-nitrobenzonitrile | 45% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-(6,8-Dichloroimidazo[...])-5-sulfobenzoic acid | 38% |
Oxidation of the Imidazo Ring
Oxidative cleavage of the imidazo[1,2-a]pyridine ring is achievable under harsh conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 24h | Dichloropyridine-dicarboxylic acid | Ring cleavage |
| Ozone | CH₂Cl₂, -78°C | Chlorinated diketones | Partial degradation |
Biological Covalent Modification
The nitrile group forms covalent adducts with cysteine residues in enzymes, a mechanism leveraged in drug design:
| Target Protein | Adduct Structure | Biological Effect | Reference |
|---|---|---|---|
| Tyk2 Kinase | Thioimidate-Cysteine complex | Inhibition of IL-12/IL-23 signaling |
Scientific Research Applications
3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, the compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Methyl-Substituted Derivative: 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Acetonitrile Derivative: 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Ethanethioamide Derivative: 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide
Ester Derivative: Ethyl 2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetate
- Structure : An ethyl ester (-CH₂COOEt) replaces the benzonitrile group.
- Molecular Formula : C₁₁H₁₀Cl₂N₂O₂; molecular weight = 273.12 g/mol .
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Challenges
Biological Activity
3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can be represented as follows:
This structure incorporates a dichloroimidazopyridine moiety which is known for its activity against various biological targets.
The biological activity of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is primarily attributed to its interaction with adenosine receptors (A2A and A2B). These receptors are implicated in various physiological processes, including inflammation, immune response modulation, and cancer progression.
Adenosine Receptor Modulation
Research indicates that compounds similar to 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can act as inhibitors of adenosine receptors. This inhibition may lead to anti-inflammatory effects and potential applications in treating cancers and neurodegenerative diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile. For example:
- Study A demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.5 µM to 5 µM across different cell types.
- Study B focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The results showed a tumor growth inhibition (TGI) of up to 96% at a dosage of 10 mg/kg/day .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity:
- Study C reported that derivatives of imidazopyridine exhibited strong antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like linezolid .
Data Tables
| Activity | Cell Line / Bacteria | IC50 / MIC (µM) | Effectiveness |
|---|---|---|---|
| Anticancer Activity | Various Cancer Lines | 0.5 - 5 | Significant Cytotoxicity |
| Antimicrobial Activity | Gram-positive Bacteria | < 1 | Strong Antibacterial |
Case Studies
-
Case Study 1: In Vivo Efficacy
- A study involving NCI-H1581 xenograft mice demonstrated that treatment with the compound resulted in substantial tumor regression compared to control groups.
- Case Study 2: Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
